molecular formula C11H14BrNO2 B3019709 (3-Bromo-4-morpholinophenyl)methanol CAS No. 1694850-31-1

(3-Bromo-4-morpholinophenyl)methanol

Cat. No.: B3019709
CAS No.: 1694850-31-1
M. Wt: 272.142
InChI Key: HYGWTYICQNHBJM-UHFFFAOYSA-N
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Description

(3-Bromo-4-morpholinophenyl)methanol is a chemical compound with the molecular formula C11H14BrNO2. It is characterized by the presence of a bromine atom, a morpholine ring, and a phenyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-morpholinophenyl)methanol typically involves the bromination of a suitable precursor, followed by the introduction of the morpholine ring and the methanol group. One common method starts with the bromination of a phenyl derivative, followed by nucleophilic substitution to introduce the morpholine ring. The final step involves the reduction of the intermediate to obtain the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact. The use of efficient catalysts and optimized reaction conditions are key factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-morpholinophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

(3-Bromo-4-morpholinophenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-4-morpholinophenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and morpholine ring play crucial roles in its biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a morpholine ring.

    (3-Bromo-4-aminophenyl)methanol: Contains an amino group instead of a morpholine ring.

    (3-Bromo-4-hydroxyphenyl)methanol: Features a hydroxyl group instead of a morpholine ring.

Uniqueness

(3-Bromo-4-morpholinophenyl)methanol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-bromo-4-morpholin-4-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGWTYICQNHBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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